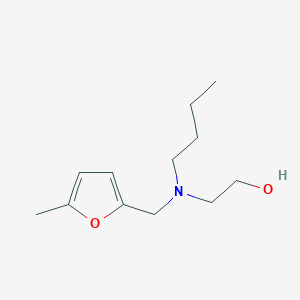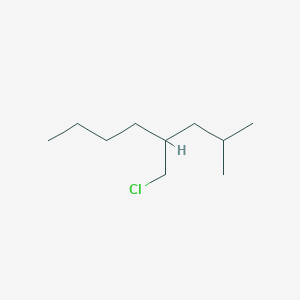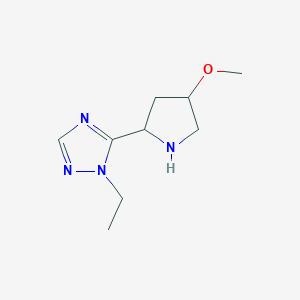
1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and other research areas.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine and triazole precursors.
Reaction Conditions: The key step involves the cyclization reaction under controlled conditions, often using catalysts to facilitate the formation of the triazole ring.
Industrial Production: For large-scale production, the process is optimized to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced using reagents like halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Medicine: Its derivatives are explored for their potential as antimicrobial, antifungal, and anticancer agents.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole can be compared with other triazole derivatives:
Similar Compounds: Examples include 1-ethyl-1h-1,2,4-triazole and 1-methyl-5-(4-methoxypyrrolidin-2-yl)-1h-1,2,4-triazole.
Uniqueness: The presence of the methoxypyrrolidinyl group in this compound imparts unique chemical and biological properties, making it distinct from other triazole derivatives.
Eigenschaften
Molekularformel |
C9H16N4O |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
1-ethyl-5-(4-methoxypyrrolidin-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C9H16N4O/c1-3-13-9(11-6-12-13)8-4-7(14-2)5-10-8/h6-8,10H,3-5H2,1-2H3 |
InChI-Schlüssel |
SAFGYIZENXTWIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NC=N1)C2CC(CN2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoicacid](/img/structure/B13646890.png)

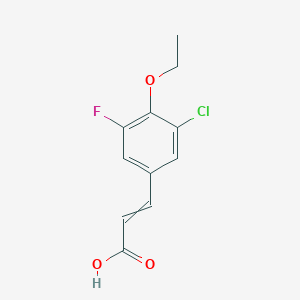

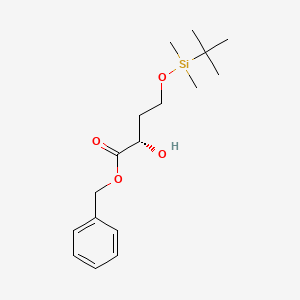

![3-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13646924.png)
![(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc](/img/structure/B13646932.png)
